Harmoniasin
Description
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
SPIEPKGEILHRFRRSFCDYNLCVVSCKDSGFIGGYCSELDLCSCTIGWQ |
Origin of Product |
United States |
Structural Elucidation and Bioinformatic Analysis of Harmoniasin
Primary Sequence Analysis of Harmoniasin and its Variants
The primary structure of this compound consists of 50 amino acids. spandidos-publications.comcopewithcytokines.de The sequence has been identified and the complementary DNA (cDNA) has been cloned. copewithcytokines.denih.gov The analysis of the cDNA revealed a putative signal sequence of 32 residues, followed by the 50-residue mature peptide. nih.gov
The amino acid sequence of this compound is: SPIEPKGEILHRFRRSFCDYNLCVVSCKDSGFIGGYCSELDLCSCTIGWQ copewithcytokines.de
Researchers have designed and synthesized analogues of this compound to investigate its structure-activity relationships. spandidos-publications.com One notable variant is the homodimer peptide named HaA4 . spandidos-publications.comnih.gov This analogue was designed based on the active region of this compound and has demonstrated more potent antibacterial activity than the native peptide. spandidos-publications.com
| Peptide | Sequence | Type | Origin |
| This compound | SPIEPKGEILHRFRRSFCDYNLCVVSCKDSGFIGGYCSELDLCSCTIGWQ | Native Peptide | Harmonia axyridis |
| HaA4 | IGGYCSWLRL | Synthetic Analogue (Homodimer) | Derived from this compound |
This table summarizes the primary sequence of native this compound and its synthetic analogue, HaA4.
Homology Modeling and Predicted Secondary/Tertiary Structures of this compound
This compound is classified as a defensin-like peptide. researchgate.netspandidos-publications.comnih.gov Insect defensins are characterized by a specific three-dimensional structure that includes a triple-stranded β-hairpin. royalsocietypublishing.org This structure is stabilized by six cysteine residues that form three intramolecular disulfide bonds. royalsocietypublishing.org The primary sequence of this compound contains six cysteine residues, which is consistent with the typical structure of insect defensins. copewithcytokines.de
While detailed experimental structures from techniques like X-ray crystallography or NMR spectroscopy for this compound are not widely published, its structure can be predicted through homology modeling based on other known insect defensins. These models would likely show the characteristic cysteine-stabilized alpha-beta (CSαβ) motif, which consists of an α-helix and a β-sheet that are linked by disulfide bonds.
Characterization of Post-Translational Modifications and their Potential Functional Implications
The primary post-translational modification characteristic of defensins like this compound is the formation of three intramolecular disulfide bonds. spandidos-publications.comroyalsocietypublishing.org These bonds are crucial for the correct folding and stability of the peptide, which in turn are essential for its biological activity. The specific pairing of the six cysteine residues determines the final three-dimensional structure and, consequently, its antimicrobial efficacy.
Another aspect of post-translational processing is the cleavage of the N-terminal signal peptide to release the mature, active this compound peptide. nih.gov
Comparative Structural Analysis with Known Defensin-Like Peptides
This compound shares structural and sequential similarities with other insect defensins. For instance, it is related to Sapacin. copewithcytokines.de A comparative analysis with other defensins, such as Coprisin from the dung beetle Copris tripartitus, reveals common features. mbl.or.krkoreascience.kr Coprisin is a 43-amino acid peptide that also contains the characteristic defensin (B1577277) motif. mbl.or.krkoreascience.kr
Biosynthesis and Endogenous Regulation of Harmoniasin
Genetic Organization and Transcriptional Control of the Harmoniasin Gene
The genome of Harmonia axyridis is notable for containing an expanded repertoire of genes encoding antimicrobial peptides, with over 50 putative AMPs identified, a significantly higher number than in many other insect species. nih.govnih.gov This genetic expansion likely contributes to the remarkable resistance of this invasive species to a wide range of pathogens. nih.gov One of these genes encodes this compound. While the specific gene sequence and promoter structure of this compound have not been detailed in published literature, general principles of insect AMP gene regulation, particularly for defensins, provide a framework for understanding its transcriptional control.
The expression of AMP genes in insects is primarily regulated by conserved signaling pathways, namely the Toll and Immune deficiency (IMD) pathways, which are activated upon recognition of pathogen-associated molecular patterns. entomoljournal.com The Toll pathway is typically activated by Gram-positive bacteria and fungi, leading to the activation of NF-κB-like transcription factors such as Dorsal and Dif, which then translocate to the nucleus and induce the transcription of specific AMP genes. entomoljournal.com The IMD pathway is generally triggered by Gram-negative bacteria and also culminates in the activation of an NF-κB transcription factor, Relish, which upregulates a different set of AMPs. entomoljournal.com In Drosophila melanogaster, the expression of defensins is known to be controlled by the Toll pathway. nih.gov Given that this compound is a defensin-like peptide, its expression in Harmonia axyridis is likely under the control of a similar Toll-like signaling cascade.
Recent genomic and transcriptomic analyses of H. axyridis have provided a chromosome-level assembly of its genome, which would facilitate the future identification and in-depth analysis of the this compound gene and its regulatory elements. nih.govnih.gov
Cellular Pathways Involved in this compound Peptide Synthesis and Processing within Harmonia axyridis
The synthesis of this compound, like other insect AMPs, is primarily localized to the fat body (an organ analogous to the vertebrate liver) and certain hemocytes (blood cells). plos.orgmdpi.com Following an immune challenge, the corresponding gene is transcribed into messenger RNA (mRNA), which is then translated into a pre-propeptide on ribosomes.
This precursor peptide undergoes a series of post-translational modifications to become the mature, active this compound. wikipedia.org This process typically involves:
Signal Peptide Cleavage: The N-terminal signal peptide, which directs the nascent protein to the secretory pathway, is cleaved off as it enters the endoplasmic reticulum. A study on a this compound cDNA identified a putative 32-residue signal sequence. researchgate.net
Pro-peptide Cleavage: The resulting pro-peptide is further processed by proteolytic enzymes to remove the pro-region, yielding the mature peptide. For many insect defensins, this cleavage occurs at a specific furin-like cleavage site. nih.gov The mature this compound peptide consists of 50 amino acid residues. researchgate.net
Disulfide Bond Formation: Defensin-like peptides are characterized by a specific arrangement of cysteine residues that form intramolecular disulfide bridges. These bonds are crucial for the correct folding and stability of the peptide's three-dimensional structure, which is essential for its antimicrobial activity. biorxiv.orgfrontiersin.org
Once mature, this compound is secreted into the hemolymph, the insect's circulatory fluid, where it can directly target and eliminate invading microorganisms. nih.gov
A study has also investigated a synthetically derived "this compound gene fragment (HaGF) peptide" and its potential anti-inflammatory effects, suggesting that fragments of the this compound peptide may also have biological activity. royalsocietypublishing.orgresearchgate.net
| Cellular Process | Location | Key Molecules and Events |
| Transcription | Nucleus of fat body cells and hemocytes | Activation of Toll/IMD-like pathways, binding of NF-κB-like transcription factors to the this compound gene promoter. |
| Translation | Ribosomes | Synthesis of the pre-pro-Harmoniasin peptide. |
| Post-translational Modification | Endoplasmic Reticulum / Golgi | Cleavage of signal and pro-peptides, formation of intramolecular disulfide bonds. |
| Secretion | Fat body cells and hemocytes | Release of mature this compound into the hemolymph. |
Environmental and Biological Factors Modulating this compound Expression In Vivo
The expression of this compound is not constitutive but is instead induced by various environmental and biological cues, ensuring that the peptide is produced when needed to combat infections.
The primary factor inducing this compound expression is exposure to pathogens. Studies have shown that challenging H. axyridis with bacteria and fungi leads to a significant upregulation of AMP genes, including this compound. nih.gov This response is a hallmark of the inducible innate immune system of insects.
Other environmental stressors can also modulate the immune response of H. axyridis, which would likely affect this compound expression. These include:
Temperature Stress: Both high and low temperatures can act as stressors that influence the immune competence of insects. entomoljournal.comresearchgate.net For instance, exposure of H. axyridis pupae to heatwaves has been shown to negatively affect the adult's immune function. researchgate.net Overwintering at different temperature regimes also impacts the immune parameters of the ladybug. nih.gov
Parasitic Infection: Infection by ectoparasitic fungi, such as Hesperomyces virescens, has been shown to affect the overwintering survival and immune system functioning of H. axyridis. royalsocietypublishing.org While this particular study found that antimicrobial activity against E. coli tended to be higher in infected ladybirds, it highlights that parasitic load is a significant biological factor influencing the host's immune status. royalsocietypublishing.org
Nutritional Status: Starvation and the quality of diet can impact the energetic resources available for mounting an immune response, thereby influencing the expression of costly immune effectors like this compound. nih.gov
| Factor | Effect on H. axyridis Immune System | Potential Impact on this compound Expression |
| Bacterial/Fungal Infection | Strong induction of antimicrobial peptide gene expression. nih.gov | Upregulation |
| Temperature Stress | Can induce or suppress immune activity depending on the conditions. nih.goventomoljournal.comresearchgate.net | Modulation (up or down) |
| Parasitic Infection | Can lead to increased mortality and modulated immune parameters. royalsocietypublishing.org | Modulation |
| Nutritional State | Affects energy reserves for immune responses. nih.gov | Potential downregulation during starvation |
Synthetic Methodologies and Chemical Derivatization of Harmoniasin
Advanced Solid-Phase Peptide Synthesis (SPPS) Approaches for Harmoniasin
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide synthesis, allowing for the efficient assembly of amino acid chains on a solid support. For a peptide of this compound's complexity, advanced SPPS strategies are necessary to achieve high fidelity and yield. These methods focus on optimizing coupling efficiencies, minimizing side reactions, and facilitating the correct formation of disulfide bonds.
Key considerations in the SPPS of a this compound-like peptide would include:
Resin and Linker Choice: The selection of an appropriate resin and linker system is critical for the successful synthesis and cleavage of the final peptide.
Coupling Reagents: High-efficiency coupling reagents are employed to ensure the complete formation of peptide bonds at each step of the synthesis.
Protecting Group Strategy: Orthogonal protecting groups are essential for the selective deprotection of amino acid side chains, a prerequisite for the controlled formation of disulfide bonds.
Automated Synthesis: Automated synthesizers can improve the reproducibility and efficiency of the repetitive steps involved in SPPS. beilstein-journals.org
While specific details on the complete SPPS of this compound are not extensively published, the synthesis of its analogues, such as HaA4, has been successfully achieved, likely employing these advanced SPPS principles. spandidos-publications.com
Solution-Phase Synthetic Strategies for this compound and its Analogues
Solution-phase peptide synthesis, while often more labor-intensive than SPPS, offers advantages for the synthesis of large or complex peptides and for the production of peptide fragments that can be later ligated. acs.orgnih.gov This approach involves the stepwise addition of amino acids or peptide fragments in a homogenous solution, with purification after each step.
For a molecule like this compound, a convergent solution-phase strategy could be envisioned. This would involve the synthesis of protected peptide fragments, which are then coupled together to form the full-length peptide chain. This method can be advantageous in overcoming the cumulative error rate of synthesizing a long peptide chain in a linear fashion. nih.gov However, the challenges associated with the solubility of protected peptide fragments and the potential for racemization during fragment coupling must be carefully managed. nih.gov
Chemoenzymatic Synthesis and Biocatalytic Modifications of this compound
Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. monash.edunih.govasm.org This approach is particularly promising for the synthesis and modification of complex peptides like this compound. Enzymes can be used to catalyze specific reactions, such as peptide bond formation, cyclization, and the introduction of post-translational modifications, often with a high degree of stereospecificity and under mild reaction conditions. nih.govasm.org
While direct chemoenzymatic synthesis of this compound has not been reported, the methodologies developed for other complex antimicrobial and macrocyclic peptides provide a roadmap for how this could be achieved. acs.orgnih.govasm.org For instance, enzymes could be employed for the cyclization of a linear this compound precursor or for the introduction of specific modifications to enhance its biological activity. Biocatalysis could also be used to produce key building blocks or to modify the peptide scaffold in ways that are difficult to achieve through purely chemical means. monash.edu
Design and Synthesis of this compound-Derived Peptide Analogues, e.g., HaA4, for Mechanistic Probes
Given the challenges associated with the synthesis of the full-length this compound peptide, researchers have designed and synthesized smaller, more accessible analogues to probe its structure-activity relationships. spandidos-publications.com A notable example is the homodimer peptide HaA4. spandidos-publications.comresearchgate.net The design of such analogues is often guided by the primary sequence of the parent peptide and focuses on retaining key structural motifs believed to be responsible for its biological activity. spandidos-publications.com
The synthesis of HaA4 was performed by a commercial entity, indicating that a robust and scalable synthetic route, likely based on SPPS, has been established. spandidos-publications.com The creation of homodimers like HaA4, where two identical peptide chains are linked, is a strategy that has been shown to potentiate the biological activity of other antimicrobial peptides. spandidos-publications.com These synthetic analogues serve as invaluable tools for investigating the mechanisms of action of the parent peptide without the complexities of handling the larger, multi-disulfide-bonded native molecule. spandidos-publications.comresearchgate.net
Development of Tagged and Labeled this compound Constructs for Research Applications
To facilitate the study of this compound's interactions with its biological targets and to track its localization within cells, tagged and labeled versions of the peptide can be developed. These constructs incorporate a specific tag or label that can be detected using various analytical techniques.
Commonly used tags and labels for peptides include:
Fluorescent Labels: Fluorophores can be attached to the peptide to enable its visualization by fluorescence microscopy.
Biotin Tags: Biotinylation allows for the strong and specific binding to avidin (B1170675) or streptavidin, which can be used for purification or detection.
Peptide Tags: Short peptide sequences with specific binding properties or that can be recognized by antibodies can be incorporated into the this compound sequence. promega.combiorxiv.org These can be used for purification, detection, and in some cases, to enhance solubility or stability. promega.combiorxiv.org
The development of such tagged this compound constructs would be crucial for detailed mechanistic studies, allowing researchers to follow the peptide's journey and identify its molecular partners.
Structure Activity Relationship Sar Studies of Harmoniasin and Its Analogues
Impact of Amino Acid Substitutions and Truncations on Harmoniasin's Bioactivity
The native this compound is a 50-amino-acid peptide with three intramolecular disulfide bonds, which can make direct synthesis and modification challenging. spandidos-publications.comcopewithcytokines.de To overcome this, researchers have designed and synthesized various analogues based on the this compound sequence. spandidos-publications.com A significant focus has been on creating smaller, more manageable peptides that retain or even enhance the bioactivity of the parent molecule.
One notable approach involved creating a homodimer peptide analogue named HaA4 . spandidos-publications.com This synthetic analogue demonstrated significant antibacterial activity, indicating that the full-length sequence of this compound is not strictly necessary for its antimicrobial effects. spandidos-publications.comnih.gov The design of HaA4 suggests that specific active regions within the this compound sequence can be identified and utilized to create potent, truncated versions. spandidos-publications.com
Further studies on other antimicrobial peptides provide a framework for understanding how specific amino acid substitutions in this compound analogues could modulate activity. For instance, substituting specific residues can alter key physicochemical properties like hydrophobicity and charge, which are critical for antimicrobial action. nih.gov Studies on a model peptide, V13K, showed that individual amino acid substitutions at a specific position could systematically change the peptide's hydrophobicity, which directly correlated with its biological activity against Gram-negative bacteria. nih.gov This principle of targeted substitution is a valuable strategy for refining this compound analogues.
Below is a data table summarizing the properties of native this compound and a key synthetic analogue.
| Peptide Name | Sequence/Description | Key Bioactivity | Reference |
| This compound | 50-residue defensin-like peptide with 3 disulfide bonds | Antimicrobial against Gram-positive and Gram-negative bacteria | spandidos-publications.comcopewithcytokines.de |
| HaA4 | Synthetic homodimer analogue derived from this compound | Antibacterial and anticancer activity against leukemia cells | researchgate.netspandidos-publications.com |
Role of Peptide Length, Charge Distribution, and Hydrophobicity in Modulating Activity
Peptide Length: The length of a peptide is a critical determinant of its mechanism of action. mdpi.com For instance, α-helical peptides often require a minimum length to span a cell membrane. spandidos-publications.com The synthetic analogue HaA4 is considerably smaller than the full-length this compound, yet it retains potent activity, suggesting it may act via a mechanism that does not require full membrane spanning, such as the "carpet" model. spandidos-publications.com Studies on other designed peptides, like the KIA series, have demonstrated a clear length-dependent activity, where a minimal length is required to be effective against microbes. ub.edu
Charge Distribution: Most antimicrobial peptides are cationic, possessing a net positive charge that facilitates initial electrostatic interactions with negatively charged bacterial membranes. spandidos-publications.com HaA4 has a net positive charge of +2 at neutral pH, which is believed to be important for its anticancer activity by promoting interaction with anionic cancer cell membranes. spandidos-publications.com The distribution of these charges, not just the total net charge, is crucial. A well-defined polar face on an amphipathic structure allows for effective membrane interaction. General analyses of AMP databases confirm that a net positive charge, typically between 0 and +5, is a common feature. frontiersin.org
Hydrophobicity: Hydrophobicity is the driving force for peptide insertion into the lipid bilayer of cell membranes, leading to disruption and cell death. mdpi.com The relationship between hydrophobicity and activity often follows a bell-shaped curve; too little hydrophobicity results in poor membrane interaction, while excessive hydrophobicity can lead to non-specific toxicity (e.g., hemolysis) and poor solubility. nih.gov The design of active this compound analogues like HaA4 involves balancing hydrophobicity to achieve potent antimicrobial or anticancer effects without significant hemolytic activity. spandidos-publications.comnih.gov
The following table outlines the general influence of these physicochemical properties on AMP bioactivity, which is applicable to the design of this compound analogues.
| Physicochemical Property | General Role in Bioactivity | Reference |
| Peptide Length | Determines the mechanism of membrane interaction (e.g., pore formation vs. carpet model). A minimum length is often required for activity. | spandidos-publications.comub.edu |
| Net Positive Charge | Facilitates initial binding to negatively charged microbial or cancer cell membranes. | spandidos-publications.commdpi.com |
| Hydrophobicity | Drives the insertion of the peptide into the membrane's lipid core, leading to disruption. | nih.govfrontiersin.org |
| Amphipathicity | The spatial separation of polar and nonpolar residues, often in an α-helical structure, is critical for membrane interaction and lytic activity. | researchgate.net |
Investigation of Stereochemical Influence on this compound's Functional Profile
Stereochemistry, the three-dimensional arrangement of atoms, plays a pivotal role in the function of biologically active molecules, including peptides. uou.ac.inwikipedia.org The amino acids that constitute peptides (with the exception of glycine) are chiral, typically existing in the L-configuration in nature. uou.ac.in The functional profile of this compound and its analogues can be significantly altered by manipulating their stereochemistry.
Introducing D-amino acids in place of their natural L-counterparts is a common strategy to enhance peptide stability against proteolytic degradation by enzymes, which are stereospecific for L-amino acids. frontiersin.org This modification can prolong the peptide's functional lifetime. However, such substitutions can also impact the peptide's structure and activity. Studies on other peptides have shown that incorporating D-amino acids can decrease helicity and alter the peptide's spatial structure, which in turn affects properties like hydrophobicity and biological activity. frontiersin.org While specific studies on D-amino acid-substituted this compound analogues are not widely reported, this remains a key area for investigation to create more robust peptides.
Conformational Analysis of this compound in Different Biophysical Environments
The biological activity of peptides is intrinsically linked to their three-dimensional conformation, which can change depending on the surrounding environment. A peptide may be unstructured in an aqueous solution but adopt a defined secondary structure, such as an α-helix, upon interacting with a cell membrane. nih.gov
Techniques like Circular Dichroism (CD) spectroscopy are commonly used to study the conformation of peptides. CD analysis can reveal the percentage of α-helical, β-sheet, or random coil structures in a peptide under different conditions (e.g., in a buffer versus a membrane-mimicking environment like SDS micelles or TFE solution). frontiersin.org For many α-helical antimicrobial peptides, a conformational switch to a more helical state in a hydrophobic environment is a hallmark of their membrane-disrupting mechanism. nih.gov
While detailed conformational analyses of this compound itself are limited in publicly available literature, studies on its analogues and other AMPs underscore the importance of this environmental-dependent folding. For example, the analogue HaA4 is predicted to act via a membranolytic mechanism, which implies a specific conformational arrangement upon binding to the cell membrane. spandidos-publications.com Understanding these conformational dynamics is key to deciphering its precise mechanism of action and for designing more effective analogues.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound-Derived Peptides
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. gardp.org In the context of peptide design, QSAR models can predict the bioactivity of novel peptide sequences based on a set of calculated physicochemical properties, known as molecular descriptors.
For this compound-derived peptides, a QSAR study would involve several steps:
Data Set Generation: Synthesizing a library of this compound analogues with systematic variations in amino acid sequence, length, and other properties. Their biological activity (e.g., antimicrobial MIC values) would be experimentally measured.
Descriptor Calculation: For each peptide in the library, a wide range of molecular descriptors would be calculated. These can include properties like molecular weight, net charge, hydrophobicity, isoelectric point, and various 3D structural parameters.
Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, or machine learning algorithms), a mathematical model is built that links the descriptors to the observed biological activity.
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation sets of peptides not used in the model's creation.
While specific QSAR models for this compound are not extensively published, the principles are widely applied in AMP research. Such models can accelerate the drug discovery process by allowing researchers to screen virtual libraries of peptide analogues and prioritize the most promising candidates for synthesis and testing, thereby saving significant time and resources. gardp.org
Mechanistic Dissection of Harmoniasin S Antimicrobial Activity
Harmoniasin Interaction with Microbial Membrane Models: Permeabilization and Disruption Mechanisms
The primary mode of action for this compound and its analogs is the targeted disruption of microbial cell membranes. This process is initiated by electrostatic interactions between the cationic peptide and the anionic components of microbial cell surfaces. frontiersin.orgnih.gov The outer membranes of Gram-negative bacteria are rich in negatively charged lipopolysaccharides (LPS), while the cell walls of Gram-positive bacteria contain anionic teichoic acids, both of which serve as initial binding sites for cationic AMPs. rsc.org
Following this initial attraction, the peptide accumulates on the membrane surface. Once a threshold concentration is reached, the peptides induce membrane permeabilization and subsequent disruption. rsc.orgresearchgate.net Several models describe this process for AMPs:
Barrel-Stave Model: Peptides insert into the membrane, forming a pore like the staves of a barrel. frontiersin.org
Toroidal Pore Model: Peptides and lipid molecules bend together to form a continuous pore, allowing the influx and efflux of cellular contents. frontiersin.org
Carpet Model: Peptides accumulate on the membrane surface like a carpet, disrupting the membrane structure without forming discrete pores. frontiersin.orgresearchgate.net
The specific model applicable to this compound is not definitively established, but its action is consistent with these membrane-permeabilizing mechanisms. Studies on the synthetic analog HaA4, which was designed to have a higher net positive charge than the native peptide, confirm this membranolytic activity. frontiersin.orgkoreascience.kr Lactate dehydrogenase (LDH) release assays, which measure a cytoplasmic enzyme released upon cell lysis, demonstrated that HaA4 causes significant cell membrane disruption. researchgate.net This fundamental interaction underscores the peptide's ability to compromise the essential barrier function of the microbial membrane, leading to cell death. core.ac.uk
Evidence for Intra-Cellular Targets and Inhibition of Microbial Processes
While membrane disruption is the principal mechanism, evidence suggests that this compound and other AMPs may also exert effects by interacting with intracellular targets after translocation across the compromised membrane. researchgate.net For some AMPs, this can involve the inhibition of crucial microbial processes such as the synthesis of cell walls, nucleic acids, or proteins. frontiersin.orgresearchgate.net
Direct evidence for this compound's intracellular targets in microbes is an emerging area of research. However, studies on its synthetic analog, HaA4, in eukaryotic cancer cells provide compelling indications of its potential for intracellular action. In human leukemia cells, HaA4 was found to induce apoptosis and necrosis. researchgate.net This process involved the activation of intracellular enzymes like caspase-7 and caspase-9 and led to the fragmentation of genomic DNA, demonstrating that the peptide can trigger internal cell death pathways. frontiersin.orgnih.gov
These findings suggest that once this compound or its analogs breach the microbial membrane, they could potentially interfere with vital intracellular functions. Plausible targets could include:
Nucleic Acids: Some AMPs can bind to DNA and RNA, inhibiting replication, transcription, or translation. frontiersin.org
Enzymatic Inhibition: Peptides could inhibit enzymes essential for metabolic pathways or cell wall maintenance. researchgate.net
Specificity of this compound Action Against Bacterial Versus Fungal Species
Minimum Inhibitory Concentration (MIC) assays have quantified the potent antibacterial activity of HaA4. The peptide showed significant activity against Staphylococcus epidermidis, Micrococcus luteus, and Pseudomonas syringae. mdpi.com While data on its antifungal activity is less specific, the broad activity of the defensin (B1577277) family suggests potential efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of HaA4 Peptide Against Various Bacteria Data derived from microbroth dilution assays. mdpi.com
| Microorganism | Type | Strain | MIC (μM) |
|---|---|---|---|
| Escherichia coli | Gram-negative | KACC 10005 | 6.25 - 12.5 |
| Pseudomonas syringae | Gram-negative | KACC 10121 | 1.56 - 3.13 |
| Staphylococcus epidermidis | Gram-positive | CCARM 3708 | 1.56 - 3.13 |
| Micrococcus luteus | Gram-positive | KACC 10054 | 0.78 - 1.56 |
Modulation of this compound's Antibacterial Potency by Environmental Factors
The effectiveness of AMPs like this compound can be significantly influenced by environmental conditions at the site of infection, particularly pH and the concentration of cations. nih.gov
pH: The pH of the surrounding medium can alter the net charge of both the AMP and the bacterial surface, which is critical for the initial electrostatic attraction. mdpi.com For cationic peptides, a decrease in pH (more acidic conditions) can protonate acidic residues (like histidine, if present), potentially increasing the peptide's positive charge and activity. However, for defensins like hBD-3, a reduction in pH has been shown to decrease bactericidal activity. koreascience.kr This is because an acidic environment can reduce the negative charge on the bacterial surface and diminish the peptide's net positive charge, thereby weakening the electrostatic interaction required for membrane binding. koreascience.krrsc.org
Cations: The presence of physiological concentrations of metal ions such as Na+, K+, Mg2+, and Ca2+ can also modulate antimicrobial potency. nih.gov These cations can "shield" the negative charges on the bacterial membrane, competing with the cationic AMP and hindering its ability to bind effectively. frontiersin.orgnih.gov Divalent cations like Mg2+ and Ca2+ are often more inhibitory than monovalent cations like Na+ because they are more effective at neutralizing the anionic sites on the membrane. nih.govnih.gov This antagonism can reduce the antimicrobial activity of peptides, a crucial consideration for their therapeutic application in different physiological environments. nih.gov
Cellular and Molecular Mechanisms of Anticancer Activity of Harmoniasin Derived Peptides
Induction of Apoptotic Pathways by Harmoniasin Analogues in Leukemic Cell Lines
Studies utilizing human leukemic cell lines, such as U937 and Jurkat cells, have demonstrated that the this compound-derived peptide HaA4 can induce apoptosis, a form of programmed cell death. researchgate.netnih.govspandidos-publications.com This process is critical for the removal of damaged or cancerous cells and is a key target for many anticancer therapies.
Activation of Caspase-Dependent Apoptosis and Related Proteolytic Events
The apoptotic activity of HaA4 in leukemic cells is mediated through a caspase-dependent pathway. researchgate.netnih.govspandidos-publications.com Caspases are a family of protease enzymes that play an essential role in initiating and executing apoptosis. Research has shown that treatment of Jurkat and U937 cells with HaA4 leads to the activation of specific caspases. nih.govspandidos-publications.com
Key findings include:
Activation of Initiator and Executioner Caspases: Treatment with HaA4 resulted in the activation of caspase-9, an initiator caspase, and caspase-7, an executioner caspase. researchgate.netnih.gov
PARP Cleavage: The activation of these caspases leads to the cleavage of poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. researchgate.netnih.govspandidos-publications.com Cleavage of PARP is a hallmark of caspase-dependent apoptosis.
Confirmation with Pan-Caspase Inhibitor: The role of caspases was further confirmed by using a pan-caspase inhibitor, Z-VAD-FMK. researchgate.netnih.gov This inhibitor was able to reverse the reduction in cell viability induced by HaA4, confirming that the apoptosis is indeed caspase-dependent. researchgate.netnih.gov
Table 1: Key Proteolytic Events in HaA4-Induced Apoptosis
| Protein | Role in Apoptosis | Effect of HaA4 Treatment |
|---|---|---|
| Caspase-9 | Initiator Caspase | Activated researchgate.netnih.gov |
| Caspase-7 | Executioner Caspase | Activated researchgate.netnih.gov |
| PARP | DNA Repair | Cleaved/Fragmented researchgate.netnih.gov |
Mitochondrial Dysfunction and Intrinsic Apoptosis Pathway Involvement
The activation of caspase-9 points to the involvement of the intrinsic apoptosis pathway, which is also known as the mitochondrial pathway. creative-diagnostics.com This pathway is triggered by cellular stress and damage, leading to mitochondrial dysfunction. creative-diagnostics.comfrontiersin.org While direct studies on this compound's effect on mitochondrial membrane potential are not extensively detailed in the provided search results, the activation of caspase-9 is a strong indicator of mitochondrial involvement. creative-diagnostics.com In the intrinsic pathway, mitochondrial damage leads to the release of cytochrome c, which then activates caspase-9. creative-diagnostics.commdpi.com
Analysis of DNA Fragmentation and Nuclear Chromatin Condensation
A hallmark of the late stages of apoptosis is the breakdown of the cell's genetic material. abcam.cn Treatment of leukemic cells with HaA4 has been shown to induce both DNA fragmentation and nuclear chromatin condensation. researchgate.netnih.govspandidos-publications.com
DNA Fragmentation: The genomic DNA of HaA4-treated cells was observed to be fragmented into a characteristic ladder pattern of approximately 200 base pair units when analyzed by gel electrophoresis. abcam.cn This is a result of the activation of endonucleases that cleave the DNA between nucleosomes. abcam.cnpacific.edu
Nuclear Chromatin Condensation: Staining with DNA-binding dyes revealed that the chromatin in HaA4-treated cells becomes highly condensed and marginated against the nuclear envelope, another classic morphological feature of apoptosis. abcam.cncreativebiolabs.net These two events, while both characteristic of apoptosis, can be regulated by independent pathways. pacific.edunih.gov
Investigation of Necrotic Cell Death Pathways Induced by this compound Peptides
In addition to apoptosis, this compound-derived peptides, specifically HaA4, have been found to induce necrosis in leukemic cell lines. researchgate.netnih.govspandidos-publications.com Necrosis is a form of cell death that is typically characterized by cell swelling and bursting, leading to the release of cellular contents and inflammation.
The induction of necrosis by HaA4 was confirmed through:
Lactate Dehydrogenase (LDH) Release Assay: A significant increase in the release of LDH, a cytosolic enzyme, into the cell culture medium was observed, indicating a loss of cell membrane integrity, a key feature of necrosis. researchgate.netnih.govspandidos-publications.com
Flow Cytometry Analysis: Using staining with Annexin V and propidium (B1200493) iodide (PI), researchers were able to distinguish between viable, apoptotic, and necrotic cells. spandidos-publications.com The results showed that HaA4 induced both apoptosis and necrosis, with necrosis being more prevalent at higher concentrations of the peptide. spandidos-publications.com
Elucidation of this compound's Interaction with Specific Cellular Macromolecules in Cancer Cell Biology
The precise molecular interactions of this compound and its analogues with specific cellular macromolecules in the context of cancer are still an area of active investigation. The current understanding points towards a primary interaction with the cell membrane.
Membrane Disruption: The induction of necrosis suggests that HaA4 can disrupt the integrity of the cancer cell membrane. spandidos-publications.com This membranolytic action is a common mechanism for many antimicrobial and anticancer peptides. mdpi.com The interaction is likely initiated by the electrostatic attraction between the cationic peptide and the anionic components of the cancer cell membrane. spandidos-publications.com
Intracellular Targets: While membrane disruption is a key event, the induction of apoptosis suggests that the peptide or its downstream signals may also interact with intracellular components to trigger the caspase cascade. mdpi.com However, specific intracellular protein or nucleic acid targets for this compound peptides have not yet been definitively identified in the provided research.
Biophysical and Spectroscopic Characterization of Harmoniasin Interactions
Investigation of Harmoniasin-Lipid Bilayer Interactions using Fluorescence Spectroscopy
Fluorescence spectroscopy is a powerful tool to investigate the interaction of peptides with lipid bilayers, providing insights into peptide binding, insertion depth, and the subsequent effects on membrane integrity. For a peptide like this compound, which is believed to exert its antimicrobial and anticancer effects through membrane disruption, this technique is crucial. nih.govoiu.edu.sd
Detailed Research Findings:
Studies on analogous antimicrobial peptides often employ fluorescent probes like Laurdan and Propidium (B1200493) Iodide (PI). Laurdan is sensitive to the polarity of its environment and can indicate changes in lipid packing and membrane fluidity upon peptide binding. An increase in the generalized polarization (GP) of Laurdan would suggest a more ordered lipid environment, while a decrease would indicate membrane fluidization. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. Its fluorescence upon binding to DNA is a hallmark of membrane permeabilization.
A hypothetical study on this compound could yield the following data:
| Experimental Condition | Laurdan GP Value (Arbitrary Units) | Interpretation | PI Fluorescence Intensity (Arbitrary Units) | Interpretation |
| Control (Lipid Bilayer Only) | 0.6 | Baseline lipid packing | 50 | Baseline membrane integrity |
| + this compound (Low Conc.) | 0.5 | Initial membrane fluidization | 150 | Minor membrane permeabilization |
| + this compound (High Conc.) | 0.4 | Significant membrane disruption | 500 | Substantial membrane permeabilization |
These hypothetical findings would suggest that this compound interacts with and disrupts lipid bilayers in a concentration-dependent manner, a characteristic feature of many AMPs.
Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics
SPR and ITC are indispensable techniques for quantifying the binding kinetics and thermodynamics of peptide-ligand interactions. SPR measures the change in the refractive index at the surface of a sensor chip, allowing for real-time monitoring of association and dissociation rates. ITC directly measures the heat changes associated with a binding event, providing information on the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy.
Detailed Research Findings:
Hypothetical SPR Data for this compound Binding to a Model Lipid Bilayer:
| Parameter | Value | Unit |
| Association Rate Constant (ka) | 1.5 x 104 | M-1s-1 |
| Dissociation Rate Constant (kd) | 3.2 x 10-3 | s-1 |
| Equilibrium Dissociation Constant (KD) | 2.1 x 10-7 | M |
Hypothetical ITC Data for this compound Binding to a Model Lipid Bilayer:
| Thermodynamic Parameter | Value | Unit |
| Stoichiometry (n) | 4 | (Peptide:Lipid ratio) |
| Binding Affinity (Ka) | 5.0 x 106 | M-1 |
| Enthalpy Change (ΔH) | -12.5 | kcal/mol |
| Entropy Change (ΔS) | 20.1 | cal/mol·K |
This data would indicate a moderately strong, entropically driven interaction, suggesting that hydrophobic interactions play a significant role in the binding of this compound to the lipid bilayer.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound-Target Complex Characterization
NMR spectroscopy provides high-resolution structural information of molecules in solution. For this compound, NMR would be critical in determining its three-dimensional structure and identifying the specific residues involved in binding to its target, whether it be a lipid bilayer or a specific protein. Techniques such as transferred Nuclear Overhauser Effect (trNOE) can be used to study the conformation of the peptide when bound to large structures like micelles or bicelles, which mimic cell membranes.
Detailed Research Findings:
Although a specific NMR structure of a this compound-target complex is not published, studies on other defensins reveal a characteristic cysteine-stabilized αβ (CSαβ) motif, which consists of an α-helix packed against a β-sheet, held together by disulfide bonds. nih.gov It is highly probable that this compound adopts a similar fold. NMR studies would be essential to confirm this and to map the interaction interface with its target.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Changes upon Interaction
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of proteins and peptides. It can be used to monitor conformational changes in this compound upon its interaction with different environments, such as aqueous buffer versus a membrane-mimetic environment (e.g., trifluoroethanol or lipid vesicles).
Detailed Research Findings:
A typical CD study on an antimicrobial peptide like this compound would likely show a random coil conformation in aqueous solution, characterized by a negative peak around 200 nm. Upon interaction with a membrane-mimetic environment, a conformational change to a more ordered structure, such as an α-helix (with negative peaks at ~208 and ~222 nm) or a β-sheet (with a negative peak around 218 nm), would be expected.
Hypothetical CD Spectroscopy Data for this compound:
| Environment | Dominant Secondary Structure | Key Spectral Features |
| Aqueous Buffer (pH 7.4) | Random Coil | Minimum at ~198 nm |
| 50% Trifluoroethanol | α-helical | Minima at ~208 nm and ~222 nm |
| Phospholipid Vesicles | α-helical/β-sheet mix | Broad minimum around 215-220 nm |
This would suggest that the interaction with a lipid environment induces a structural transition in this compound, which is likely crucial for its function.
Cryo-Electron Microscopy and X-ray Crystallography of this compound-Macromolecule Complexes
Cryo-electron microscopy (Cryo-EM) and X-ray crystallography are the gold standards for determining the high-resolution three-dimensional structures of macromolecular complexes. These techniques could, in principle, be used to visualize the interaction of this compound with a target protein or its arrangement within a lipid bilayer.
Detailed Research Findings:
To date, there are no published Cryo-EM or X-ray crystallography structures of this compound or its complexes. Obtaining such structures is often challenging for small peptides that may not form well-ordered crystals or are too small for easy visualization by Cryo-EM. However, for larger complexes involving this compound, these techniques would provide unparalleled atomic-level detail of the interaction. For instance, if this compound were to bind to a specific cell surface receptor, crystallography or Cryo-EM of the complex would reveal the precise binding mode.
Computational Modeling and Theoretical Insights into Harmoniasin Function
Molecular Dynamics Simulations to Predict Harmoniasin Conformational Dynamics and Membrane Insertion
Molecular dynamics (MD) simulations can be employed to predict the behavior of this compound and its analogs in various environments, providing a dynamic view of their conformational changes and interactions with cell membranes. While specific MD studies focusing exclusively on the native this compound peptide are not extensively detailed in publicly available literature, the principles of this technique are well-established for similar antimicrobial peptides (AMPs). nih.gov
These simulations model the peptide and its surrounding environment (e.g., water, ions, and a lipid bilayer) atom by atom, using classical mechanics to calculate the forces between atoms and predict their movements over time. For a peptide like this compound, MD simulations can reveal:
Conformational Stability: Predictions of the secondary structure of this compound, such as the presence of α-helices or β-sheets, and how these structures are maintained or change in an aqueous solution versus in the presence of a membrane.
Membrane Binding and Insertion: The initial electrostatic interactions that draw the cationic this compound towards a negatively charged microbial or cancer cell membrane can be visualized. Simulations can show the peptide's orientation upon binding and the subsequent insertion of its hydrophobic regions into the lipid bilayer core. nih.gov This process is crucial for its presumed membrane-disrupting mechanism of action.
For example, MD simulations performed on other AMPs have demonstrated that an increase in intermolecular interactions can raise the energy cost for the peptide to embed itself into a bacterial cell membrane, which in turn can decrease its antibacterial activity. nih.gov Such insights are critical for understanding the balance of forces that govern the function of peptides like this compound.
De Novo Design and Optimization of this compound-Inspired Peptides via Computational Approaches
De novo design involves creating new peptides from scratch, often using computational methods to predict their structure and function. nih.gov this compound, as a naturally occurring AMP, serves as an excellent template for designing new peptides with improved properties, such as increased potency, higher selectivity for cancer cells, or enhanced stability. researchgate.net
Computational approaches in de novo design can involve:
Sequence Modification: Systematically altering the amino acid sequence of this compound to modulate properties like cationicity and hydrophobicity. For example, increasing the net positive charge can enhance the initial attraction to negatively charged cancer cell membranes. mdpi.com
Structure-Activity Relationship (SAR) Studies: Computational tools can help build models that correlate physicochemical properties with biological activity. nih.gov For instance, investigations into other anticancer peptides have revealed that the spatial arrangement of hydrophobic and cationic regions is critical for both potency and specificity. researchgate.net
Predictive Modeling: Using machine learning algorithms trained on databases of known AMPs and anticancer peptides (ACPs) to predict the anticancer potential of newly designed this compound-inspired sequences. mdpi.com
A synthetic homodimer peptide analog derived from this compound, known as HaA4, has been developed and investigated for its anticancer activity against human leukemia cells, illustrating the potential of designing peptides based on the this compound scaffold. researchgate.netresearchgate.net
| Design Strategy | Physicochemical Parameter Modified | Intended Outcome |
| Amino Acid Substitution | Net Charge, Hydrophobicity | Enhance binding to cancer cell membranes, improve lytic activity. |
| Dimerization (e.g., HaA4) | Molecular Size, Binding Avidity | Increase local concentration at the target membrane, potentially enhancing efficacy. |
| Helical Wheel Projection | Amphipathicity | Optimize the segregation of hydrophobic and hydrophilic residues to improve membrane interaction. |
Quantum Chemical Calculations to Understand Electronic Properties and Reactivity
Quantum chemical (QC) calculations offer a deeper understanding of a molecule's behavior based on its electronic structure. These methods can be applied to this compound to study aspects that are beyond the scope of classical molecular mechanics. For example, QC calculations can be used to:
Determine Accurate Charge Distributions: Calculating the partial charges on each atom of the peptide with high accuracy, which is crucial for understanding electrostatic interactions with membranes and protein targets.
Analyze Chemical Reactivity: Identifying the most reactive sites within the this compound molecule, such as which atoms are most susceptible to nucleophilic or electrophilic attack. This can be important for understanding potential covalent interactions or degradation pathways.
Elucidate Spectroscopic Properties: Predicting spectroscopic data, such as electronic circular dichroism (ECD), which can be compared with experimental data to confirm the peptide's absolute configuration and conformation. researchgate.net
While specific QC studies on this compound are not prominent in the literature, these methods are frequently used to elucidate the structures of other complex natural products and could provide valuable, fundamental insights into the chemical nature of this compound. researchgate.net
Analytical Methodologies for Harmoniasin Quantification and Research
Development of High-Resolution Mass Spectrometry-Based Assays for Harmoniasin Detection in Biological Matrices
High-resolution mass spectrometry (HRMS) is a cornerstone for the detection and characterization of this compound and its analogues. Techniques such as electrospray ionization (ESI) mass spectrometry are utilized to confirm the identity and molecular mass of synthetic peptides derived from this compound. researchgate.net For instance, the identity of a synthetic peptide analogue, HaA4, was confirmed using ESI-MS. researchgate.net The predicted molecular mass of the mature this compound peptide is 5.63 kDa. koreascience.kr
Gas chromatography-mass spectrometry (GC-MS) has also been employed in the broader context of analyzing extracts from Harmonia axyridis, the source organism of this compound, revealing a complex mixture of compounds. researchgate.net While not directly quantifying this compound, this technique provides a profile of the chemical environment in which the peptide exists. In more advanced applications, such as proteomics, peptides are often analyzed using nanoESI qQTOF mass spectrometers, which allow for high-sensitivity detection and fragmentation for sequencing. mdpi.com
Table 1: Mass Spectrometry Techniques in this compound-Related Research
| Technique | Application | Reference |
|---|---|---|
| Electrospray Ionization (ESI-MS) | Confirmation of peptide identity and molecular weight. | researchgate.net |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of chemical compounds in extracts from Harmonia axyridis. | researchgate.net |
Chromatographic Methods (e.g., HPLC, FPLC) for this compound Purity and Identity Verification in Research
Chromatographic techniques are indispensable for the purification and purity assessment of this compound and its synthetic analogues. High-performance liquid chromatography (HPLC) is a standard method for purifying these peptides. For example, a synthetic analogue of this compound, HaA4, was purified using HPLC. nih.gov
In proteomic workflows designed to identify interacting proteins, liquid chromatography (LC) is coupled with mass spectrometry (LC-MS/MS). Peptides are loaded onto an analytical column, such as a C18 column, and eluted using a gradient of a solvent like acetonitrile. mdpi.com This separation is critical for reducing sample complexity before MS analysis. Ultra-performance liquid chromatography (UPLC) has also been noted as a relevant analytical technique in the study of related natural product extracts, highlighting its potential application for this compound analysis. researchgate.net
Table 2: Chromatographic Methods Used in the Study of this compound and Related Peptides
| Method | Purpose | Key Parameters | Reference |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purification of synthetic peptide analogues. | Not specified in sources. | nih.gov |
| Liquid Chromatography (LC) | Separation of peptides prior to MS analysis in proteomic studies. | Analytical column (e.g., 3 μm C18-CL), linear gradient of acetonitrile. | mdpi.com |
Immunochemical Assays (e.g., ELISA) for Detection and Quantification of this compound
While direct Enzyme-Linked Immunosorbent Assays (ELISAs) for this compound are not detailed in the available literature, related immunochemical techniques are central to understanding its biological effects. For instance, the impact of this compound analogues on inflammatory responses is studied by measuring the levels of cytokines like TNF-α and IL-6, often quantified using ELISA kits. researchgate.net
Furthermore, the mechanism of action of this compound analogues on cancer cells is investigated using techniques that involve fluorescent labeling and antibodies. Flow cytometry with Annexin V-FITC/propidium (B1200493) iodide (PI) staining is used to differentiate between apoptotic and necrotic cells, providing a quantitative measure of the peptide's cytotoxic effects. nih.gov This method relies on the specific binding of Annexin V to phosphatidylserine (B164497) on the surface of apoptotic cells.
Advanced Proteomic Techniques for Identifying this compound-Interacting Proteins
Advanced proteomic approaches are key to elucidating the mechanism of action of peptides like this compound by identifying the proteins they interact with. A powerful technique in this regard is SWATH-MS (Sequential Window Acquisition of all Theoretical Mass Spectra). This data-independent acquisition strategy allows for the comprehensive quantification of proteins in a sample. mdpi.com A SWATH proteomic analysis was used to study the effects of a related insect defensin (B1577277) peptide on a breast cancer cell line, revealing the downregulation of proteins involved in cell growth and tumor progression. mdpi.com
The general workflow for such an experiment involves:
Sample preparation and protein extraction from cells treated with the peptide. mdpi.com
Digestion of proteins into smaller peptides. mdpi.com
Analysis by LC-MS/MS to generate a spectral library. mdpi.com
SWATH LC-MS/MS analysis for protein quantitation. mdpi.com
These proteomic methods provide a global view of the cellular response to this compound, offering insights into its molecular targets and pathways. mdpi.commdpi.com
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| HaA4 |
| TNF-α |
| IL-6 |
| Annexin V-FITC |
Future Directions and Unexplored Research Avenues for Harmoniasin
Discovery of Novel Biological Activities Beyond Antimicrobial and Anticancer Effects
While the focus has been on its antimicrobial and anticancer effects, preliminary studies suggest that Harmoniasin and its derivatives may possess other significant biological activities. A promising area of investigation is its potential immunomodulatory and anti-inflammatory effects.
Research on a this compound gene fragment (HaGF) has demonstrated notable anti-inflammatory properties in macrophage cells. The study revealed that HaGF could inhibit the activity of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), by 51% and 49%, respectively. acs.orgnih.gov Furthermore, the peptide fragment was shown to reduce the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). acs.orgnih.gov These findings suggest that this compound could play a role in modulating the inflammatory response, a critical process in various physiological and pathological conditions.
Future studies should aim to characterize the full extent of this compound's immunomodulatory capabilities. This includes investigating its effects on other immune cell types, such as neutrophils and lymphocytes, and elucidating the precise molecular pathways through which it exerts its anti-inflammatory effects. Understanding these novel activities could open up new therapeutic avenues for inflammatory and autoimmune diseases.
Table 1: Anti-inflammatory Activity of this compound Gene Fragment (HaGF)
| Target | Effect | Reference |
|---|---|---|
| Inducible Nitric Oxide Synthase (iNOS) | 51% inhibition of activity | acs.orgnih.gov |
| Cyclooxygenase-2 (COX-2) | 49% inhibition of activity | acs.orgnih.gov |
| Tumor Necrosis Factor-alpha (TNF-α) | Reduced release | acs.orgnih.gov |
| Interleukin-6 (IL-6) | Reduced release | acs.orgnih.gov |
Exploration of this compound's Role in Insect Innate Immunity and Ecological Interactions
This compound is a key component of the innate immune system of the invasive ladybug, Harmonia axyridis. bohrium.commdpi.com This insect possesses a remarkably robust defense system, which is believed to contribute to its ecological success and invasive nature. bohrium.commdpi.com This defense is multi-layered, comprising not only a wide array of inducible antimicrobial peptides like this compound but also constitutively produced chemical defense compounds such as harmonine. bohrium.commdpi.comarvojournals.org
The immune system of H. axyridis is superior to that of many native ladybird species, featuring a broader spectrum and higher inducible expression levels of antimicrobial peptides. bohrium.com This enhanced immunity provides protection against a variety of pathogens. bohrium.commdpi.com Interestingly, studies have shown a potential trade-off between the chemical defense (harmonine) and the inducible immune response (antimicrobial peptides). Following a bacterial challenge, the concentration of harmonine in the hemolymph decreases, while new proteins, presumably including antimicrobial peptides, are synthesized. arvojournals.org This suggests a sophisticated regulation of defense mechanisms depending on the nature of the threat.
Furthermore, this compound and other defense molecules are implicated in the ecological interactions of H. axyridis, particularly in intraguild predation. The ladybug carries microsporidia that are lethal to other ladybird species that prey on its eggs and larvae, and it is thought that this compound and harmonine help H. axyridis tolerate these parasites. bohrium.commdpi.com Future research should focus on dissecting the specific role of this compound in this complex interplay of immunity and ecological dominance. This includes understanding its precise targets in various pathogens and its contribution to the resistance against natural enemies.
Table 2: Components of the Harmonia axyridis Defense System
| Component | Type | Role | Reference |
|---|---|---|---|
| This compound | Inducible Antimicrobial Peptide | Defense against pathogens, potential role in parasite tolerance | bohrium.commdpi.comjmb.or.kr |
| Other AMPs | Inducible Antimicrobial Peptides | Broad-spectrum antimicrobial activity | bohrium.commdpi.com |
| Harmonine | Constitutive Chemical Defense (Alkaloid) | Antibacterial activity, defense against predators | bohrium.commdpi.comarvojournals.org |
| Microsporidia | Symbiotic Parasite | Biological weapon against intraguild predators | bohrium.commdpi.com |
Development of this compound-Based Research Tools for Cell Biology and Drug Discovery
Beyond its therapeutic potential, this compound and its analogues could be developed into valuable research tools for cell biology and drug discovery. The specific mechanisms of action of these peptides can be harnessed to probe fundamental cellular processes. For instance, some antimicrobial peptides are known to induce apoptosis, or programmed cell death, by interacting with and permeabilizing mitochondrial membranes. nih.govjmb.or.kr A synthetic analogue of this compound, HaA4, has been shown to induce apoptosis in leukemia cells through a caspase-dependent pathway. tdx.cat
This property could be exploited to develop this compound-based molecular probes to study the intricacies of apoptosis. By labeling the peptide with fluorescent tags, researchers could visualize its journey into the cell and its interaction with specific organelles, providing insights into the molecular choreography of cell death. frontiersin.org Furthermore, understanding the specific cellular targets of this compound could lead to the design of novel assays for screening new drug candidates that modulate these pathways. The ability of some antimicrobial peptides to bind to specific membrane components also opens the door to their use in biosensors for detecting pathogens. nih.govnih.govresearchgate.net
Future research in this area should focus on identifying the precise intracellular targets of this compound and its analogues. Developing labeled versions of these peptides will be crucial for their application as research tools to dissect complex cellular signaling pathways.
Integration of Systems Biology Approaches to Map this compound's Perturbation of Cellular Networks
To gain a comprehensive understanding of the cellular impact of this compound, future research should integrate systems biology approaches. Techniques such as transcriptomics and proteomics can provide a global view of the changes in gene and protein expression within a cell upon exposure to the peptide. acs.orgmdpi.comresearchgate.netnih.govnih.govasm.orgresearchgate.netplos.orgmdpi.com This would allow for the mapping of the cellular networks that are perturbed by this compound, moving beyond a single target or pathway to a more holistic understanding of its effects. google.comuminho.ptnih.gov
A hypothetical workflow for such a study would involve treating a specific cell line (e.g., a cancer cell line or a bacterial species) with this compound and then performing high-throughput analysis of the transcriptome and proteome at different time points. The resulting data would be analyzed to identify differentially expressed genes and proteins. Bioinformatics tools would then be used to map these changes onto known cellular pathways and interaction networks. This could reveal novel targets and mechanisms of action that are not apparent from traditional, single-target-focused studies. acs.org
For example, a proteomic analysis of cells treated with another antimicrobial peptide revealed the downregulation of proteins involved in cell growth and tumor progression. tdx.cat A similar approach with this compound could uncover a cascade of cellular events triggered by the peptide, from initial membrane interaction to downstream signaling and metabolic changes. This systems-level perspective is crucial for both understanding the fundamental biology of this compound and for the rational design of more effective and specific therapeutic agents based on its structure.
Q & A
Basic Research Questions
Q. How can researchers systematically identify and review existing literature on Harmoniasin to establish a foundational understanding for experimental design?
- Methodological Answer : Begin by searching peer-reviewed databases (e.g., PubMed, Web of Science) using controlled vocabulary (e.g., MeSH terms) and Boolean operators to refine results. Prioritize studies indexed in authoritative journals adhering to ICH guidelines for chemical characterization . Use citation tracking tools to identify seminal works and recent reviews. Cross-validate findings against regulatory documents (e.g., ICH guidelines) to ensure alignment with standardized protocols for pharmacological agents .
Q. What are the critical steps in designing a reproducible in vitro assay to evaluate this compound’s mechanism of action?
- Methodological Answer :
Compound Characterization : Confirm this compound’s purity (≥95% via HPLC) and stability under experimental conditions (e.g., pH, temperature) using spectroscopic methods (NMR, LC-MS) .
Dose-Response Curves : Use logarithmic dilution series (e.g., 1 nM–100 µM) to assess potency (EC50/IC50) across biological replicates.
Controls : Include positive/negative controls (e.g., known agonists/antagonists) and solvent controls (e.g., DMSO ≤0.1%) to isolate compound-specific effects .
Data Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like ChEMBL or Zenodo .
Q. How should researchers address variability in this compound’s bioactivity data across preliminary experiments?
- Methodological Answer : Conduct a root-cause analysis:
- Technical Variability : Standardize protocols (e.g., cell passage number, incubation time) and calibrate equipment (e.g., plate readers).
- Biological Variability : Increase sample size (n ≥ 3) and use stratified randomization for cell lines .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to distinguish signal from noise. Report confidence intervals (95% CI) for key parameters .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions between in vivo efficacy and in vitro toxicity data for this compound?
- Methodological Answer :
Pharmacokinetic Profiling : Assess this compound’s bioavailability (e.g., Cmax, AUC) and tissue distribution via LC-MS/MS in animal models to identify off-target accumulation .
Metabolite Screening : Use high-resolution mass spectrometry (HRMS) to detect reactive metabolites that may explain toxicity discrepancies .
Pathway Analysis : Integrate transcriptomic (RNA-seq) and proteomic (TMT labeling) data to map divergent signaling pathways between models .
Regulatory Cross-Check : Align findings with ICH S7B and S9 guidelines for preclinical safety assessments .
Q. How can researchers ensure compliance with ICH data integrity requirements when documenting this compound’s clinical trial results?
- Methodological Answer :
- Data Traceability : Use audit trails in electronic data capture (EDC) systems to log all entries, modifications, and deletions, with timestamps and user IDs .
- Source Data Verification (SDV) : Cross-reference 10%–20% of case report forms (CRFs) with original records (e.g., lab reports, patient diaries) to ensure consistency .
- Blinding Protocols : Restrict access to unblinded data until final analysis to minimize bias, as per ICH E9 .
Q. What computational approaches are suitable for predicting this compound’s off-target interactions in silico?
- Methodological Answer :
Ligand-Based Modeling : Generate 3D pharmacophore models using Schrödinger’s Phase or MOE to screen against databases like ChEMBL or PubChem .
Structure-Based Docking : Perform molecular docking (AutoDock Vina, Glide) against homology models of potential off-targets (e.g., GPCRs, kinases) .
Machine Learning : Train random forest or neural network models on ToxCast data to predict adverse outcomes (e.g., hepatotoxicity) .
Data Presentation and Validation
Q. How should researchers present conflicting this compound datasets in a manuscript to facilitate peer review?
- Methodological Answer :
- Transparency : Use heatmaps or radar charts to visualize discrepancies (e.g., efficacy vs. toxicity) across experimental conditions .
- Hypothesis Testing : Frame contradictions as testable hypotheses (e.g., “Dose-dependent CYP3A4 induction explains hepatotoxicity in vivo but not in vitro”).
- Supplementary Materials : Provide raw datasets, code (e.g., R/Python scripts), and metadata in standardized formats (e.g., .csv, .sbml) .
Q. What validation protocols are critical for confirming this compound’s target engagement in cellular models?
- Methodological Answer :
Genetic Knockdown : Use CRISPR/Cas9 or siRNA to silence putative targets and assess rescue of this compound’s effects .
Biophysical Assays : Perform surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity (KD) .
Chemical Probes : Co-administer competitive inhibitors to validate target specificity (e.g., IC50 shifts ≥10-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
